molecular formula C27H23ClN2O3 B14084741 7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084741
M. Wt: 458.9 g/mol
InChI Key: ULXNILFBGIOKGJ-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a pyridine ring, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the pyridine ring and the chloro-substituted phenyl group. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.

    Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H23ClN2O3

Molecular Weight

458.9 g/mol

IUPAC Name

7-chloro-6-methyl-1-(4-propan-2-ylphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O3/c1-15(2)18-6-8-19(9-7-18)24-23-25(31)20-12-21(28)16(3)11-22(20)33-26(23)27(32)30(24)14-17-5-4-10-29-13-17/h4-13,15,24H,14H2,1-3H3

InChI Key

ULXNILFBGIOKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(C)C)CC5=CN=CC=C5

Origin of Product

United States

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